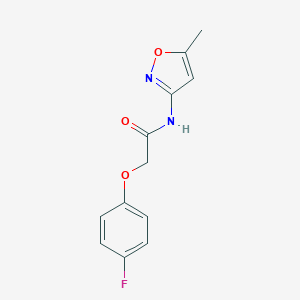![molecular formula C20H17N5O2S B245855 (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring.
Mechanism of Action
The mechanism of action of (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in cancer cell growth and survival. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential anti-cancer activity. It may be useful in studying the mechanisms of cancer cell growth and survival, as well as in developing new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to explore its potential applications in other areas of scientific research, such as drug discovery and development. Additionally, it may be useful to study the effects of this compound on normal cells, in order to better understand its potential advantages and limitations as a lab tool.
Synthesis Methods
The synthesis of (6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of acetic acid to yield the final product.
Scientific Research Applications
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H17N5O2S/c1-26-16-8-7-12(9-17(16)27-2)10-18-22-23-20-25(18)24-19(28-20)15-11-13-5-3-4-6-14(13)21-15/h3-9,11,24H,10H2,1-2H3/b19-15+ |
InChI Key |
JFWNNBBQQUPUAF-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3)OC |
SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




